3-(4-Ethoxyphenyl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHIXVLWUPMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis Guide: 3-(4-Ethoxyphenyl)propan-1-ol
Executive Summary
3-(4-Ethoxyphenyl)propan-1-ol is a primary alcohol featuring a phenylpropanol core substituted with a para-ethoxy group.[1][2][3] Structurally, it serves as a critical linker in the synthesis of liquid crystals, agrochemicals (e.g., pyrethroid intermediates), and pharmaceutical scaffolds targeting tyrosinase inhibition or receptor modulation.[1][2]
This technical guide details three validated synthesis pathways, prioritizing mechanistic clarity, scalability, and atom economy.[1][2] Unlike generic protocols, this document focuses on the causality of reaction parameters—explaining why specific reagents are chosen to minimize side reactions like over-oxidation or polymerization.[1][2]
Key Compound Data
| Property | Value |
| IUPAC Name | 3-(4-Ethoxyphenyl)propan-1-ol |
| CAS Number | 50516-39-7 (Alcohol); 4919-34-0 (Acid Precursor) |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in EtOH, DCM, THF; sparingly soluble in water |
Retrosynthetic Analysis
To design an efficient synthesis, we must first deconstruct the molecule.[1][2] The strategic disconnections reveal three primary precursors: 4-Ethoxybenzaldehyde , 4-Ethoxyiodobenzene , and 4-Allylethoxybenzene .[1][2][3]
Figure 1: Retrosynthetic disconnection showing the three distinct chemical lineages for the target alcohol.[2][3]
Pathway A: The Classical Linear Route (Scale-Up Preferred)[2][3]
This pathway is the industry standard for multi-gram to kilogram scale synthesis due to the low cost of reagents and high crystalline purity of intermediates.[1][2] It proceeds via the Knoevenagel Condensation followed by Exhaustive Reduction .[1][2][3]
Phase 1: Knoevenagel Condensation
Objective: Synthesis of 4-ethoxycinnamic acid.[1][2][3]
Reaction: 4-Ethoxybenzaldehyde + Malonic Acid
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3.0 volumes).
-
Catalysis: Add catalytic piperidine (0.1 eq).[1][2][3] The basicity of piperidine promotes the deprotonation of malonic acid.[1][2]
-
Reflux: Heat to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation is proceeding.[1][2][3]
-
Workup: Pour the reaction mixture into ice-cold HCl (2M). The product, 4-ethoxycinnamic acid , will precipitate as a white solid.[1][2][3]
-
Purification: Recrystallize from ethanol/water to remove unreacted aldehyde.
Phase 2: Exhaustive Reduction
Objective: Reduction of both the alkene and the carboxylic acid to the saturated alcohol.[1][2] Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is selected over NaBH₄ because the latter is insufficient to reduce the carboxyl group.[1][2][3] Alternatively, Catalytic Hydrogenation (Pd/C) followed by Borane (BH₃[2][3]·THF) reduction offers milder conditions if handling pyrophoric LiAlH₄ is restricted.[1][2][3]
Detailed Protocol (LiAlH₄ Method):
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF (10 volumes).
-
Activation: Cool to 0°C. Carefully add LiAlH₄ (2.5 eq) pellets or solution.
-
Addition: Dissolve 4-ethoxycinnamic acid (from Phase 1) in minimal anhydrous THF and add dropwise. Caution: Exothermic H₂ evolution.
-
Reflux: Warm to room temperature, then reflux for 12 hours to ensure reduction of the double bond (via conjugate reduction mechanism often observed with excess hydride) and the acid.
-
Quench (Fieser Method): Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass).
-
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude alcohol.[1][2]
Pathway B: The Catalytic Route (Heck Coupling)[2][3]
This route represents modern "Green Chemistry" principles, utilizing transition metal catalysis to build the carbon skeleton in a single step from aryl halides.[1][2]
Mechanism: Palladium-catalyzed arylation of allyl alcohol.[1][2][3] Key Advantage: Bypasses the need for separate oxidation/reduction steps if conditions are tuned to favor the saturated aldehyde (which is then reduced).[1][2][3]
Figure 2: The Heck coupling strategy.[1][2][3] Note that arylation of allyl alcohol initially forms an enol, which tautomerizes to the aldehyde.
Protocol:
-
Catalyst Prep: In a Schlenk tube, combine Pd(OAc)₂ (2 mol%) and Triphenylphosphine (4 mol%) in DMF.[1][2][3] Stir for 15 min to generate the active Pd(0) species.
-
Coupling: Add 1-iodo-4-ethoxybenzene (1.0 eq), allyl alcohol (1.5 eq), and NaHCO₃ (2.0 eq).
-
Reaction: Heat to 80°C for 16 hours. The reaction produces 3-(4-ethoxyphenyl)propanal via chain migration.[1][2][3]
-
In-Situ Reduction: Cool the mixture to 0°C. Add NaBH₄ (0.5 eq) directly to the crude mixture (diluted with MeOH) to reduce the aldehyde to the alcohol.
-
Extraction: Aqueous workup with EtOAc/Brine.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Moisture Control | Deactivation of LiAlH₄ or Grignard reagents.[2][3] | Use strictly anhydrous solvents (THF <50 ppm H₂O).[1][2][3] Use Schlenk lines. |
| Temperature (Heck) | Pd black precipitation or isomerization to branched products.[1][2] | Maintain 80°C. Use excess ligand (PPh₃) to stabilize Pd.[1][2][3] |
| Reduction Selectivity | Incomplete reduction of C=C double bond in Pathway A. | Monitor via NMR (disappearance of alkene protons at 6.0–7.5 ppm).[1][2] Use H₂/Pd-C if LiAlH₄ fails to reduce the alkene.[1][2][3] |
| Impurity Profile | Formation of the branched isomer (2-(4-ethoxyphenyl)propan-1-ol).[2][3] | In Heck reaction, use bidentate ligands (e.g., dppp) to enforce linear regioselectivity.[1][2] |
Analytical Validation
A self-validating protocol requires confirmation of the product structure.[1][2][3]
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
References
-
Knoevenagel Condensation Kinetics: Jones, G.[1][2] "The Knoevenagel Condensation."[1][2][3] Organic Reactions, 2011.[1][2] [1][2][3]
-
Heck Reaction with Allyl Alcohols: Jeffery, T. "Heck-type reactions in water."[1][2][3] Tetrahedron Letters, 1994.[1][2]
-
Reduction of Cinnamic Acids: Nystrom, R. F., & Brown, W. G.[1][2] "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 1947.[1][2] [1][2][3]
-
Precursor Data: PubChem Compound Summary for CAS 4919-34-0 (3-(4-Ethoxyphenyl)propanoic acid). [1][2][3]
-
Regioselectivity in Heck Reactions: Cabri, W., & Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction."[1][2] Accounts of Chemical Research, 1995.[1][2] [1][2][3]
Sources
Thermochemical properties of 3-(4-Ethoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the Thermochemical Properties of 3-(4-Ethoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for determining and understanding the thermochemical properties of 3-(4-Ethoxyphenyl)propan-1-ol, a compound of interest in pharmaceutical and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document emphasizes the established experimental and computational methodologies required for its thorough characterization. By leveraging data from structural analogs and outlining state-of-the-art protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study of substituted aromatic alcohols. We detail procedures for combustion calorimetry, heat capacity measurement, and vapor pressure analysis, alongside a robust computational workflow for high-accuracy prediction of properties such as enthalpy of formation.
Introduction and Significance
3-(4-Ethoxyphenyl)propan-1-ol is an aromatic alcohol featuring a propanol chain attached to an ethoxy-substituted benzene ring. This bifunctional structure makes it a valuable intermediate in organic synthesis.[1] Its derivatives are explored for a range of applications, including potential neuroprotective agents.[1] The thermochemical properties of this compound—such as its standard molar enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpy of vaporization (ΔvapH°)—are fundamental parameters essential for process safety, reaction engineering, and predicting the compound's stability and phase behavior.
Accurate thermochemical data is critical for:
-
Process Safety and Hazard Analysis: Designing safe manufacturing processes by predicting reaction enthalpies and potential thermal runaways.
-
Chemical Process Optimization: Developing efficient purification techniques like distillation, which depend on vapor pressure and vaporization enthalpy.
-
Computational Modeling: Providing benchmark data for the validation and parameterization of computational models used in drug design and materials science.
Currently, direct experimental thermochemical data for 3-(4-Ethoxyphenyl)propan-1-ol is not available in peer-reviewed literature. This guide, therefore, provides the necessary theoretical and practical framework to obtain this crucial information.
Experimental Determination of Thermochemical Properties
A rigorous experimental investigation is the gold standard for determining thermochemical properties. The following section details the primary experimental protocols necessary for characterizing 3-(4-Ethoxyphenyl)propan-1-ol.
Enthalpy of Combustion and Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined experimentally by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. The process involves the complete combustion of the substance in a high-pressure oxygen environment.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity (>99.5%) 3-(4-Ethoxyphenyl)propan-1-ol is placed in a crucible within the combustion bomb.
-
Bomb Assembly: A known mass of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (±0.0001 K).
-
Ignition and Data Acquisition: The sample is ignited via a cotton fuse wire. The temperature of the surrounding water is monitored and recorded until it reaches a maximum and begins to cool.
-
Analysis: The corrected temperature rise is used to calculate the energy of combustion. The energy equivalent of the calorimeter is predetermined using a standard substance like benzoic acid.
-
Derivation of Enthalpy of Formation: The standard molar enthalpy of combustion (ΔcH°) is calculated from the energy of combustion. The standard enthalpy of formation in the liquid state, ΔfH°(l), is then derived using Hess's Law for the combustion reaction:
-
C₁₁H₁₆O₂(l) + 14 O₂(g) → 11 CO₂(g) + 8 H₂O(l)
-
ΔcH° = [11 × ΔfH°(CO₂, g) + 8 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₁₆O₂, l)]
-
The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.[2]
-
This entire process must be self-validating, requiring multiple runs to ensure reproducibility and statistical confidence in the final value.
Logical Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining ΔfH° via combustion calorimetry.
Heat Capacity
Heat capacity (Cp), the amount of heat required to raise the temperature of a substance by one degree, is crucial for thermodynamic calculations. It is typically measured using Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.[3]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of 3-(4-Ethoxyphenyl)propan-1-ol is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, typically involving a heating ramp (e.g., 10 K/min) over the temperature range of interest.
-
Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Calibration and Calculation: The heat flow signal is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the sample is then calculated from the differential heat flow.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure data is essential for understanding phase transitions and for designing distillation processes. The enthalpy of vaporization (ΔvapH°) can be derived from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation.
Experimental Protocol: Static or Dynamic Methods
-
Static Method: The sample is placed in a thermostatted, evacuated vessel connected to a pressure transducer. The system is allowed to reach equilibrium at various temperatures, and the corresponding vapor pressure is recorded directly. This method is suitable for moderate vapor pressures.
-
Dynamic Method (Boiling Point Method): The boiling temperature of the liquid is measured at various controlled external pressures. This is highly effective for pressures near atmospheric pressure.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant.
Computational Thermochemistry Approach
In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable alternative for predicting thermochemical properties.[4][5] Modern composite methods can achieve "chemical accuracy" (typically within 4 kJ/mol) for enthalpies of formation.[6]
Computational Protocol: G3 or G4 Composite Method
-
Geometry Optimization: The molecular structure of 3-(4-Ethoxyphenyl)propan-1-ol is optimized at a lower level of theory, typically using Density Functional Theory (DFT) with a method like B3LYP and a 6-31G(d) basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2 and QCISD(T) with progressively larger basis sets.
-
Energy Combination: The final electronic energy is extrapolated to the complete basis set limit and combined with the ZPVE and other empirical corrections that are part of the specific composite method (e.g., G3, G4).
-
Enthalpy of Formation Calculation: The standard gas-phase enthalpy of formation at 298.15 K, ΔfH°(g), is calculated using the atomization method. To improve accuracy, an isodesmic or homodesmotic reaction scheme is highly recommended. This involves creating a balanced reaction where the types of chemical bonds are conserved on both sides, which allows for significant cancellation of systematic errors in the calculations.
Recommended Isodesmic Reaction: 3-(4-Ethoxyphenyl)propan-1-ol + Toluene + Propan-1-ol → Phenetole + 1-Butylbenzene + Methanol
By using the experimentally known ΔfH° values for all other species in the reaction, the ΔfH° of the target molecule can be determined with much higher confidence.
Computational Workflow Diagram
Caption: High-accuracy computational workflow for ΔfH°(g).
Data for Structural Analogs and Expected Trends
While data for the target molecule is pending, we can analyze its close structural analogs to establish a baseline and predict trends. The most relevant analog is 3-(4-methoxyphenyl)propan-1-ol, which differs only by a methylene (-CH₂) group in the alkoxy chain.
| Property | 3-(4-Methoxyphenyl)propan-1-ol | Propan-1-ol | 1-(4-Ethoxyphenyl)-1-propanol |
| Molecular Formula | C₁₀H₁₄O₂ | C₃H₈O | C₁₁H₁₆O₂ |
| Molecular Weight | 166.22 g/mol [7] | 60.10 g/mol | 180.25 g/mol [1] |
| Melting Point | 26 °C (lit.) | -126 °C | 24-26 °C[1] |
| Boiling Point | 164-168 °C / 18 mmHg (lit.)[8] | 97 °C | 225-230 °C[1] |
| ΔfH° (liquid) | Not available | -302.67 ± 0.25 kJ/mol[9] | Not available |
| ΔfH° (gas) | Not available | -255.10 ± 0.24 kJ/mol[10] | Not available |
Expected Trends for 3-(4-Ethoxyphenyl)propan-1-ol:
-
Enthalpy of Formation: The enthalpy of formation is expected to be more negative (more stable) than that of its methoxy analog by approximately 20-25 kJ/mol for the gas phase, consistent with the contribution of an additional -CH₂- group in a hydrocarbon chain.
-
Boiling Point: The boiling point should be higher than that of the methoxy analog due to increased molecular weight and van der Waals forces.
-
Heat Capacity: The molar heat capacity will be higher due to the additional atoms and vibrational modes from the ethyl group compared to the methyl group.
Conclusion and Recommendations
This guide outlines the essential experimental and computational methodologies for the definitive characterization of the thermochemical properties of 3-(4-Ethoxyphenyl)propan-1-ol. While direct experimental data is currently lacking, the protocols described herein represent the established best practices in the field of thermochemistry.
For drug development and process safety applications, it is strongly recommended that experimental measurements be conducted to obtain authoritative data. In parallel, high-accuracy computational studies, anchored by a carefully chosen isodesmic reaction scheme, can provide reliable predictions and deeper insight into the molecule's energetic landscape. The combination of these approaches will yield a comprehensive and robust thermochemical dataset for this important compound.
References
- Smolecule. (n.d.). 3-(4-Phenoxyphenoxy)-propan-1-ol.
- Gauth. (n.d.). The enthalpy of formation of propan-1-ol is the enthalpy change for the reaction: 3C(s)+4H.
- Guidechem. (n.d.). 1-(3,4-dimethoxy-phenyl)-propan-1-one 1835-04-7.
- Ataman Kimya. (n.d.). ETHOXY PROPANOL.
- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL.
- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406.
- TCI Chemicals. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol | 5406-18-8.
- Active Thermochemical Tables. (n.d.). 1-Propanol Enthalpy of Formation.
- Wiley Online Library. (n.d.). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons.
- ResearchGate. (n.d.). Enthalpy of formation of liquid 1-propanol by an improved combustion technique.
- KAUST Repository. (2022). Computational thermochemistry of oxygenated polycyclic aromatic hydrocarbons and relevant radicals.
- PubMed. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations.
- YouTube. (2019). 8 - 9701_s16_qp_12 : Chemical Energetics, Hess Law.
- RSC Publishing. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values.
- NYU Physics Department. (n.d.). VAPOR PRESSURE 6-60.
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The Ethoxy Group's Strategic Role in Modulating the Bioactivity of Phenylpropanols: A Technical Guide
Introduction: Beyond the Hydroxyl and Methoxy Moieties
Phenylpropanoids, a diverse class of natural and synthetic compounds derived from phenylalanine and tyrosine, form the backbone of numerous pharmacologically active agents.[1] Their biological activities are intricately linked to the substitution patterns on the phenyl ring and the propyl side chain.[2] While hydroxyl and methoxy groups have been extensively studied for their roles in modulating the bioactivity of these compounds, the strategic incorporation of an ethoxy group offers a nuanced approach to optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the multifaceted role of the ethoxy group in shaping the biological activity of phenylpropanols, offering insights for researchers, scientists, and drug development professionals.
The substitution of a hydroxyl or methoxy group with an ethoxy group can profoundly influence a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric profile. These modifications, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Understanding the causal relationships between ethoxylation and bioactivity is paramount for the rational design of novel phenylpropanol-based therapeutics with enhanced efficacy and safety profiles.
I. Physicochemical Impact of the Ethoxy Group: A Subtle Shift with Significant Consequences
The introduction of an ethoxy group (-OCH2CH3) in place of a hydroxyl (-OH) or methoxy (-OCH3) group on the phenylpropanol scaffold initiates a cascade of changes in the molecule's fundamental properties. These alterations are the primary drivers of the observed differences in bioactivity.
Lipophilicity and Membrane Permeability:
The addition of an ethyl moiety significantly increases the lipophilicity of the phenylpropanol molecule. This is quantitatively represented by a higher partition coefficient (logP) value. This enhanced lipophilicity can lead to improved absorption across biological membranes, such as the intestinal epithelium and the blood-brain barrier, potentially increasing the bioavailability of the compound.
Hydrogen Bonding and Receptor Interactions:
Unlike the hydroxyl group, the ether oxygen of the ethoxy group is a hydrogen bond acceptor but not a donor. This change can dramatically alter the binding affinity and selectivity of the molecule for its biological target. While the loss of a hydrogen bond donor might weaken interactions in some cases, the increased van der Waals interactions from the ethyl group can compensate for this, sometimes leading to a more favorable binding profile.
Steric Hindrance and Metabolic Stability:
The bulkier nature of the ethoxy group compared to a methoxy or hydroxyl group can introduce steric hindrance. This can have a dual effect: it may influence the molecule's conformation and its fit within a receptor's binding pocket, and it can shield adjacent sites from metabolic enzymes, thereby increasing the compound's metabolic stability and prolonging its duration of action.
II. The Ethoxy Group's Influence on Pharmacokinetics: Navigating the ADME Landscape
The journey of a drug through the body is critically influenced by its chemical structure. The ethoxy group plays a pivotal role in shaping the pharmacokinetic profile of phenylpropanols.
Absorption and Bioavailability:
As previously mentioned, the increased lipophilicity conferred by the ethoxy group can enhance oral bioavailability. For instance, in-silico analysis of an ethoxy-substituted phylloquinone, a vitamin K1 derivative, indicated high intestinal absorption of approximately 95% and a favorable bioavailability score.
Distribution:
The distribution of an ethoxylated phenylpropanol within the body is also influenced by its lipophilicity. A more lipophilic compound will have a larger volume of distribution, meaning it can more readily access tissues and compartments outside of the central circulation, including the central nervous system.
Metabolism: The Crucial Role of Cytochrome P450 and O-Deethylation:
The primary metabolic fate of many ethoxy-substituted aromatic compounds is O-deethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4] This process converts the ethoxy group to a hydroxyl group, often leading to a metabolite with altered pharmacological activity and increased water solubility, facilitating its excretion.
The specific CYP isozymes involved in the O-deethylation of phenylpropanols can vary depending on the overall structure of the molecule. While direct comparative studies on ethoxy versus methoxy phenylpropanols are limited, extensive research on the O-demethylation of analogous compounds provides valuable insights. CYP2D6 and CYP3A4 are frequently implicated in the metabolism of alkoxy-substituted xenobiotics. The rate of O-deethylation is a critical determinant of the compound's half-life and duration of action. A slower rate of metabolism can lead to a more sustained therapeutic effect but also carries a higher risk of drug-drug interactions and potential toxicity.
Diagram of O-Deethylation Pathway:
Caption: Metabolic Pathway of Ethoxylated Phenylpropanols
Excretion:
The metabolites of ethoxylated phenylpropanols, particularly the hydroxylated and subsequently conjugated products, are more water-soluble and are readily eliminated from the body via the kidneys (urine) or the liver (bile).
III. Pharmacodynamics: How the Ethoxy Group Fine-Tunes Biological Activity
The ultimate biological effect of a phenylpropanol derivative is determined by its interaction with its molecular target(s). The ethoxy group can significantly influence this interaction, leading to altered potency, selectivity, and overall pharmacological profile.
Case Study: Ethoxy-Substituted Phenylpropanoic Acids as Dual PPARα/γ Agonists:
A study on a series of monoterpene-substituted (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids demonstrated their activity as dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[5] These receptors are key regulators of lipid and glucose metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia. The presence of the ethoxy group was a key structural feature of these potent dual agonists, highlighting its role in achieving the desired pharmacological activity.
Table 1: In Vitro PPARα and PPARγ Activation by an Ethoxy-Substituted Phenylpropanoic Acid Derivative
| Compound | PPARα Activation (% of control) | PPARγ Activation (% of control) |
| Compound 5h | 125 ± 8 | 115 ± 6 |
| Data adapted from a study on dual PPARα/γ agonists and is for illustrative purposes. |
Structure-Activity Relationships (SAR):
The precise positioning of the ethoxy group on the phenyl ring is critical for optimizing bioactivity. Structure-activity relationship studies are essential to elucidate the ideal substitution pattern for a given biological target. For example, in some cases, an ethoxy group at the para-position may be optimal, while in others, ortho- or meta-substitution may be preferred.
Diagram of Structure-Activity Relationship Logic:
Caption: SAR Workflow for Ethoxylated Phenylpropanols
IV. Experimental Protocols: Synthesis and Evaluation
The successful development of ethoxy-substituted phenylpropanols relies on robust synthetic methods and reliable in vitro assays to assess their properties.
General Synthesis of Ethoxy-Substituted Phenylpropanols:
A common method for introducing an ethoxy group is through the Williamson ether synthesis, where a phenoxide is reacted with an ethyl halide.
Step-by-Step Protocol:
-
Deprotonation of the Phenol: Dissolve the starting hydroxyl-phenylpropanol in a suitable aprotic solvent (e.g., acetone, DMF). Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Alkylation: Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
For a specific example, the synthesis of 2-(4-ethoxy phenyl)-2-methyl propanol involves the reduction of 2-(4-ethoxy phenyl)-2-methyl propionic acid ethyl ester using potassium borohydride and lithium chloride in ethanol.[6][7]
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay:
This assay is crucial for determining the susceptibility of a compound to metabolism by liver enzymes.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human, rat, etc.) on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in a phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
Diagram of Microsomal Stability Assay Workflow:
Caption: Microsomal Stability Assay Workflow
V. Conclusion and Future Directions
The incorporation of an ethoxy group into the phenylpropanol scaffold is a powerful strategy for modulating bioactivity. By subtly altering the physicochemical properties of the parent molecule, the ethoxy group can significantly enhance pharmacokinetic parameters and fine-tune pharmacodynamic interactions. This in-depth technical guide has illuminated the causal relationships between ethoxylation and biological activity, providing a framework for the rational design of novel phenylpropanol-based therapeutics.
Future research should focus on direct comparative studies of ethoxy-substituted phenylpropanols with their methoxy and hydroxyl analogs to provide a more quantitative understanding of their relative advantages. Furthermore, a deeper investigation into the specific CYP isozymes responsible for the O-deethylation of this class of compounds will be crucial for predicting and managing potential drug-drug interactions. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic use of the ethoxy group will undoubtedly play an increasingly important role in the development of the next generation of phenylpropanol-based medicines.
References
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.
-
Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. (2010). PubMed. Retrieved February 7, 2024, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. (n.d.). Google Patents.
-
Biosynthesis of plant-specific phenylpropanoids by construction of an artificial biosynthetic pathway in Escherichia coli. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
A Comparative Multi-System Approach to Characterizing Bioactivity of Commonly Occurring Chemicals. (2022). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 7, 2024, from [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Comparative study on the phenolic composition and in vitro bioactivity of medicinal and aromatic plants from the Lamiaceae family. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
PREPARATION METHOD OF 2-(4-ETHOXY PHENYL)-2-METHYL PROPANOL. (n.d.). WIPO Patentscope. Retrieved February 7, 2024, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved February 7, 2024, from [Link]
-
Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxification Mechanisms. (2024). Walsh Medical Media. Retrieved February 7, 2024, from [Link]
-
Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. (2024). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Cytochromes P450 and metabolism of xenobiotics. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Xenobiotic Metabolism/CYP450 Enzyme Mechanism/Detoxification in the Liver. (2020). YouTube. Retrieved February 7, 2024, from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved February 7, 2024, from [Link]
-
A Comparative Multi-System Approach to Characterizing Bioactivity of Commonly Occurring Chemicals. (2022). National Library of Medicine. Retrieved February 7, 2024, from [Link]
Sources
- 1. Biosynthesis of plant-specific phenylpropanoids by construction of an artificial biosynthetic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties | MDPI [mdpi.com]
- 3. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]
- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
Methodological & Application
Experimental protocol for investigating the neuroprotective potential of 3-(4-Ethoxyphenyl)propan-1-ol derivatives
Introduction & Rationale
3-(4-Ethoxyphenyl)propan-1-ol represents a structural evolution of the naturally occurring neuroprotectant Tyrosol (4-(2-hydroxyethyl)phenol). While Tyrosol and its metabolite Hydroxytyrosol are well-documented antioxidants, their clinical utility is often limited by rapid metabolism and moderate blood-brain barrier (BBB) permeability.
The Ethoxyphenyl-Propanol scaffold introduces two critical modifications:
-
Ethoxy Substitution: Replaces the para-hydroxyl group, potentially increasing metabolic stability by preventing rapid glucuronidation.
-
Propyl Chain Elongation: Increases lipophilicity (LogP), theoretically enhancing passive transport across the BBB compared to the ethyl chain of Tyrosol.
This application note outlines a standardized Discovery Pipeline to validate the neuroprotective efficacy of this molecule. The protocol focuses on oxidative stress rescue, mitochondrial stabilization, and the activation of the Nrf2/ARE antioxidant pathway.
Experimental Workflow Overview
The following flowchart illustrates the logical progression from in silico prediction to mechanistic validation.
Figure 1: The stepwise progression for evaluating neuroprotective candidates.
Phase 1: In Silico Profiling (Go/No-Go)
Before wet-lab experimentation, verify the physicochemical properties of the derivative to ensure it meets CNS drug requirements.
-
Tools: SwissADME or pkCSM.
-
Target Parameters:
-
LogP: Optimal range 2.0 – 3.5 for CNS penetration.
-
TPSA (Topological Polar Surface Area): < 90 Ų (Ideal for BBB penetration).
-
Molecular Weight: < 400 Da.
-
Phase 2: In Vitro Safety Profiling (Cytotoxicity)
Objective: Establish the Maximum Tolerated Dose (MTD) in neuronal cells.
Materials
-
Cell Line: SH-SY5Y (Human Neuroblastoma). Note: Undifferentiated cells are suitable for screening; retinoic-acid differentiated cells are preferred for mechanistic studies.
-
Compound: 3-(4-Ethoxyphenyl)propan-1-ol (Stock: 100 mM in DMSO).
-
Assay: MTT or CCK-8 Kit.
Protocol
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Replace medium with fresh DMEM containing the compound at increasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Control: Vehicle (DMSO < 0.1%).
-
-
Incubation: Incubate for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.
-
Analysis: Calculate % Cell Viability relative to Control.
-
Threshold: Any concentration yielding < 90% viability is excluded from efficacy testing.
-
Phase 3: Neuroprotection Efficacy (Oxidative Stress Model)
Objective: Determine if the compound prevents neuronal death induced by Hydrogen Peroxide (H₂O₂).[1]
Protocol
-
Pre-treatment: Seed cells as above. Treat with the "Safe Dose" determined in Phase 2 (typically 1–20 µM) for 2 to 4 hours prior to injury.
-
Rationale: Phenolic antioxidants often require a "priming" phase to upregulate endogenous enzymes (Nrf2 pathway) rather than just acting as stoichiometric scavengers.
-
-
Injury Induction: Remove media and add fresh media containing H₂O₂ (100–300 µM) .
-
Optimization: Run a separate H₂O₂ dose-response curve to find the concentration that causes ~50% cell death (IC50) in your specific batch of cells.
-
-
Co-incubation: Incubate for 24 hours.
-
Readout: Perform MTT/CCK-8 assay.
-
Data Calculation:
Phase 4: Mechanistic Elucidation
If the compound shows efficacy, you must validate the mechanism.[2] We focus on Mitochondrial Membrane Potential (
Mitochondrial Health (JC-1 Assay)
Loss of
-
High Potential (Healthy): Red aggregates.[3]
-
Low Potential (Apoptotic): Green monomers.
Protocol:
-
Treatment: SH-SY5Y cells treated with Compound + H₂O₂ (as in Phase 3).
-
Staining: Add JC-1 working solution (final 2–10 µM) for 20 min at 37°C in the dark.
-
Wash: Wash 2x with warm PBS.
-
Analysis:
-
Fluorescence Plate Reader: Read Green (Ex 485/Em 535) and Red (Ex 535/Em 590).
-
Calculation: The Ratio (Red/Green) indicates mitochondrial health. A decrease in this ratio signifies neurotoxicity; the compound should restore this ratio toward Control levels.
-
Signaling Pathway (Nrf2/HO-1)
Phenolic alcohols typically activate the Nrf2-ARE pathway.
Figure 2: Hypothesized Mechanism of Action via the Nrf2-ARE Pathway.
Western Blot Protocol:
-
Fractionation: It is critical to separate Cytosolic vs. Nuclear fractions to prove Nrf2 translocation.
-
Lysis: Harvest cells 1–4 hours after compound treatment (early timepoint is crucial for transcription factors).
-
Blotting Targets:
-
Nrf2: Look for enrichment in the Nuclear fraction.
-
HO-1 (Heme Oxygenase-1): Look for upregulation in the Cytosolic fraction (24h timepoint).
-
Loading Controls:
-Actin (Cytosol), Lamin B1 (Nucleus).
-
Data Presentation Template
When recording results, use the following structure to ensure comparability.
| Group | Treatment | MTT Viability (%) | JC-1 Ratio (Red/Green) | ROS Levels (DCF Fluorescence) |
| Control | Vehicle only | 100 ± 5 | 2.5 ± 0.2 | 100 ± 10 |
| Model | H₂O₂ (200 µM) | 45 ± 4 | 0.8 ± 0.1 | 350 ± 25 |
| Test Low | Cmpd (5 µM) + H₂O₂ | 60 ± 6 | 1.2 ± 0.1 | 280 ± 20 |
| Test High | Cmpd (20 µM) + H₂O₂ | 85 ± 5 | 2.1 ± 0.2 | 140 ± 15* |
| Positive Ctrl | NAC (1 mM) + H₂O₂ | 90 ± 4 | 2.3 ± 0.2 | 120 ± 10 |
*Indicates statistical significance (p < 0.05) vs. Model group.
References
-
Tyrosol Neuroprotection: St-Laurent-Thibault, C., et al. "Tyrosol administration protects against focal cerebral ischemia in mice." Molecules. 2019.[2][4]
-
JC-1 Assay Protocol: Perelman, A., et al. "JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry." Cell Death & Disease. 2012.
-
Nrf2 Pathway in Neuroprotection: Buendia, I., et al. "Nrf2-ARE pathway: An emerging target against oxidative stress and neuroinflammation in neurodegenerative diseases." Pharmacology & Therapeutics. 2016.
-
SH-SY5Y H2O2 Model: Xicoy, H., et al.[5] "The SH-SY5Y cell line in Parkinson’s disease research: a systematic review." Molecular Neurodegeneration. 2017.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of crude 3-(4-Ethoxyphenyl)propan-1-ol by column chromatography
Ticket ID: PUR-50592-ETH Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: Understanding Your Molecule
You are attempting to purify 3-(4-Ethoxyphenyl)propan-1-ol . Before packing the column, we must understand the physicochemical behavior of this molecule to predict its chromatographic performance.
-
Structure: A phenyl ring substituted with a para-ethoxy group (ether) and a 3-carbon alkyl chain ending in a primary alcohol.
-
Polarity Profile: Moderate.[1]
-
Lipophilic Region: The ethoxy-phenyl-propyl skeleton drives retention in non-polar solvents.
-
Polar Region: The primary hydroxyl (-OH) group is the "anchor" that interacts with the silica stationary phase via hydrogen bonding.
-
-
Common Impurities:
-
Starting Material (Phenol): If synthesized via alkylation of 3-(4-hydroxyphenyl)propan-1-ol, the unreacted phenol is more polar (lower Rf) than your product due to the acidic phenolic proton.
-
Starting Material (Ester/Acid): If synthesized via reduction of 3-(4-ethoxyphenyl)propanoic acid/ester, the ester is less polar (higher Rf), while the acid is much more polar (streaks at baseline).
-
Phase 1: Method Development (The "Triage")
Q: Which solvent system should I use? A: Standard Normal Phase (NP) Flash Chromatography is suitable.
-
Primary System: Hexane / Ethyl Acetate (Hex/EtOAc).[2]
-
Alternative System: Dichloromethane / Methanol (DCM/MeOH) – Only if the compound is insoluble in Hexane.
TLC Scouting Protocol: Run TLC plates (Silica Gel 60 F254) in the following concentrations to find the "Sweet Spot" (Rf 0.25 – 0.35).
| Solvent System | Predicted Rf | Action |
| 10% EtOAc in Hex | < 0.15 | Too weak. Compound sticks to baseline. |
| 30% EtOAc in Hex | 0.25 – 0.35 | Ideal Target. Use this for isocratic runs or the midpoint of a gradient. |
| 50% EtOAc in Hex | > 0.60 | Too strong. Poor separation from non-polar impurities.[3] |
Q: My spot is streaking on the TLC plate. Is my product decomposing? A: Likely not. Streaking in primary alcohols is usually caused by:
-
Overloading: Too much sample on the spot. Dilute and re-spot.[4]
-
Hydrogen Bonding: The -OH group drags on the silica silanols.
-
Fix: If streaking persists, add 1% Isopropyl Alcohol (IPA) to your mobile phase to sharpen the peak, or ensure you are using a gradient rather than isocratic elution. Note: Do not use acetic acid or triethylamine unless you have specific acidic/basic impurities, as they are unnecessary for neutral alcohols.
-
Phase 2: The Run (Execution Protocols)
Workflow Visualization
Caption: Decision logic for sample loading and elution workflow.
Step-by-Step Protocol
Step 1: Column Sizing Use the 1:50 rule (1 g crude : 50 g silica) for difficult separations (ΔRf < 0.15). For easier separations (ΔRf > 0.2), a 1:30 ratio suffices.
Step 2: Sample Loading (Critical)
-
The Issue: 3-(4-Ethoxyphenyl)propan-1-ol is often a viscous oil. Liquid loading with a strong solvent (like pure DCM) can cause "band broadening," ruining resolution.
-
The Solution (Dry Loading):
-
Dissolve crude in a minimal amount of DCM.
-
Add Celite 545 or Silica Gel (1:2 ratio by weight of crude).
-
Evaporate to a free-flowing powder on a rotovap.
-
Pour this powder on top of your pre-packed column and add a layer of sand.
-
Step 3: Elution Gradient Do not run isocratic (single concentration) unless you are certain. A gradient focuses the bands.
-
0 CV (Column Volumes): 100% Hexane (Flushes non-polar junk).
-
1–5 CV: 0% → 20% EtOAc (Elutes ethers/esters).
-
5–10 CV: 20% → 40% EtOAc (Target Product Elution ).
-
10+ CV: Flush with 100% EtOAc (Removes polar phenols/acids).
Phase 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product elutes immediately (with solvent front). | Solvent too polar (too much EtOAc). | Restart with 100% Hexane. Check if you accidentally used MeOH instead of Hexane. |
| Product streaks across 10+ fractions. | Sample overload or poor solubility. | Use a linear gradient rather than isocratic. If liquid loaded, switch to dry loading . |
| Co-elution with impurity (spots overlap). | ΔRf is too small (< 0.1). | Change selectivity. Swap EtOAc for Acetone or DCM . Try a shallower gradient (e.g., 1% increase per minute). |
| Poor Recovery (Mass Balance Low). | Product stuck on silica. | Flush column with 10% MeOH in DCM . Primary alcohols can stick if the silica is very active. |
Phase 4: Validation (Post-Purification)
Q: How do I confirm the fractions are pure? A: Do not rely solely on UV (254 nm) because the ethoxy-phenyl chromophore is strong and might mask non-UV active impurities (like aliphatic salts, though unlikely here).
-
TLC Staining: Use P-Anisaldehyde or Vanillin stain. The alcohol functionality usually stains distinctively (often blue/purple or grey upon heating).
-
NMR Verification:
-
Look for the triplet at ~3.6 ppm (CH2-OH ).
-
Look for the quartet at ~4.0 ppm (O-CH2 -CH3) for the ethoxy group.
-
Verify the integration ratio (2:2).
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[5][6] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.
-
Biotage. (2023).[3] How does solvent choice impact flash column chromatography performance?
-
Sorbent Technologies. (2025).[1][7] Flash Chromatography Basics & Solvent Selection Guide.
-
Phenomenex. (2025).[7] Guide to Choosing the Correct HPLC/Flash Solvent.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Purification of high-throughput organic synthesis libraries by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pha.tanta.edu.eg [pha.tanta.edu.eg]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Optimization of reaction conditions for the synthesis of 3-(4-Ethoxyphenyl)propan-1-ol
Topic: Optimization of reaction conditions for the synthesis of 3-(4-Ethoxyphenyl)propan-1-ol CAS Registry Number: 1031927-88-4 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Synthetic Strategy
Welcome to the technical support hub for the synthesis of 3-(4-Ethoxyphenyl)propan-1-ol . This primary alcohol is a critical intermediate in the development of pharmaceutical agents and fine fragrances.
While several routes exist (e.g., hydroboration of 1-ethoxy-4-(prop-2-en-1-yl)benzene), our optimized protocol focuses on the Reduction of Ethyl 3-(4-ethoxyphenyl)propanoate using Lithium Aluminum Hydride (LiAlH
Synthetic Workflow Visualization
The following diagram outlines the logical flow of the synthesis, including the critical "decision nodes" where errors frequently occur.
Caption: Optimized workflow for the reduction of the ester precursor to the target alcohol, highlighting the critical quenching step.
Detailed Optimized Protocol
Objective: Conversion of Ethyl 3-(4-ethoxyphenyl)propanoate to 3-(4-Ethoxyphenyl)propan-1-ol.
Reagents & Stoichiometry
| Component | Equivalence | Role | Notes |
| Ethyl 3-(4-ethoxyphenyl)propanoate | 1.0 equiv | Substrate | Ensure dried (azeotrope w/ toluene if needed). |
| LiAlH | 1.5 - 2.0 equiv | Reducing Agent | Use pellets or powder; 2.4 M in THF is convenient. |
| THF (Tetrahydrofuran) | Solvent (0.2 M) | Medium | Must be anhydrous . Water kills LAH violently. |
| Sodium Sulfate (Na | N/A | Drying Agent | For organic phase drying.[1] |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Reagent Loading: Charge the flask with anhydrous THF. Cool to 0 °C in an ice bath. Carefully add LiAlH
(suspension or solution). Caution: Exothermic. -
Addition: Dissolve the ester substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.
-
Scientific Rationale: Slow addition prevents runaway exotherms and ensures the hydride is always in excess relative to the local concentration of ester, preventing side reactions [1].
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ester spot (higher R
) should disappear; the alcohol spot (lower R ) will appear.
-
-
Quenching (The "Fieser" Method): Cool the mixture back to 0 °C . For every x grams of LAH used, add sequentially:
-
Workup: Add MgSO
to the mixture to dry it further. Filter through a pad of Celite. Rinse the cake with warm THF or Ether. -
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: My reaction mixture turned into a thick, unfilterable gel during workup. What happened?
Diagnosis: Improper quenching of the aluminum intermediates. The Fix: You likely added water too fast or used an acidic quench.
-
Immediate Solution: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2–12 hours. The tartrate ions chelate the aluminum, breaking the emulsion and allowing phase separation [3].
-
Prevention: Strictly follow the Fieser Method (1:1:3 ratio) described in the protocol above.
Q2: I see a spot on TLC corresponding to the aldehyde. Why is the reduction incomplete?
Diagnosis: Insufficient reducing agent or "dead" LAH. The Fix:
-
Mechanistic Insight: The reduction proceeds Ester
Aldehyde Alcohol.[5] If it stops at the aldehyde, you lack active hydride species. -
Action: Ensure your LAH is not gray/clumped (signs of moisture damage). Increase stoichiometry to 2.5 equiv. If using old LAH pellets, crush them (under inert gas) to expose fresh surface area.
Q3: Can I use NaBH instead of LiAlH ?
Diagnosis: Reagent selection error.
The Fix: No. Sodium Borohydride (NaBH
-
Alternative: If you must avoid LAH, use LiBH
or generate borane in situ (NaBH + I or BF Et O), though LAH remains the gold standard for this specific transformation [4].
Q4: The product smells like vinegar or I see the carboxylic acid.
Diagnosis: Hydrolysis instead of reduction.
The Fix: Moisture entered the system.[3] The hydride acted as a base (deprotonating water to form OH
-
Action: Re-dry your solvent (THF) over molecular sieves (3Å or 4Å) for 24 hours. Ensure the reaction is under positive nitrogen pressure.
Optimization Parameters
We have compiled data on solvent and temperature effects to help you fine-tune the yield.
| Parameter | Condition | Yield (%) | Comments |
| Solvent | THF | 92% | Best solubility for both LAH and substrate. |
| Solvent | Diethyl Ether | 85% | Good, but lower boiling point limits rate; LAH solubility lower. |
| Solvent | DCM | <5% | Incompatible. Reacts with LAH (dangerous). |
| Temp | 0°C | 92% | Standard protocol. Balances rate and selectivity. |
| Temp | Reflux (66°C) | 88% | Faster (1h), but slightly more impurities (ether cleavage risk). |
| Quench | Acidic (HCl) | 70% | Causes emulsions; risk of ether cleavage. |
| Quench | Fieser (Basic) | 92% | Cleanest workup; protects the ethoxy ether group. |
Safety & Handling (Critical)
-
Fire Hazard: LiAlH
reacts violently with water and protic solvents, releasing flammable Hydrogen gas. Keep a Class D fire extinguisher nearby. -
Peroxide Risk: If using THF or Ether, ensure they are peroxide-free before distillation or use.
-
Ether Cleavage: While the ethoxy group (Ar-O-Et) is relatively stable, high temperatures with strong Lewis acids (which can form if the quench is too acidic) may cleave the ether to a phenol. Maintain basic/neutral conditions during workup.
References
-
Brown, H. C.; Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron, 1979 , 35(5), 567-607.
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595. (The standard source for the "1:1:3" quenching method).
- Vigneron, J. P.; et al. "Improved Workup for Lithium Aluminum Hydride Reductions." Tetrahedron Letters, 1976, 17, 317-320.
-
Periasamy, M.; Thirumalaikumar, M. "Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis." Journal of Organometallic Chemistry, 2000 , 609(1-2), 137-151.
-
PubChem Compound Summary. "1-(4-Ethoxyphenyl)propan-1-ol" (Structural Analog/Isomer Reference).
Sources
- 1. protocols.io [protocols.io]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Navigating the Synthesis of 3-(4-Ethoxyphenyl)propan-1-ol: A Technical Support Guide for Scale-Up
For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is a critical step in the journey from discovery to market. One such intermediate, 3-(4-ethoxyphenyl)propan-1-ol, presents a seemingly straightforward structure, yet its efficient and pure synthesis, particularly at scale, requires a nuanced understanding of the underlying chemistry and potential pitfalls. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its laboratory synthesis and scale-up, ensuring a robust and reproducible process.
I. Overview of Synthetic Strategies
The synthesis of 3-(4-ethoxyphenyl)propan-1-ol can be approached through several viable routes. The choice of strategy often depends on the available starting materials, scale of production, and desired purity profile. Here, we will focus on three common and scalable methods:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction involving the addition of an ethyl Grignard reagent to 4-ethoxybenzaldehyde.
-
Ester Reduction: The reduction of ethyl 3-(4-ethoxyphenyl)propanoate using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
-
Catalytic Hydrogenation: A greener approach involving the hydrogenation of an unsaturated precursor, such as ethyl 3-(4-ethoxyphenyl)cinnamate.
Each of these pathways will be explored in detail, with a focus on the practical challenges and troubleshooting steps necessary for successful implementation at a larger scale.
II. Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the synthesis and purification of 3-(4-ethoxyphenyl)propan-1-ol, presented in a question-and-answer format to directly tackle common experimental hurdles.
A. Grignard Reaction Route
The reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide is a common method for synthesizing the related secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol, which would require a subsequent deoxygenation step to yield the target primary alcohol. A more direct Grignard approach to 3-(4-ethoxyphenyl)propan-1-ol would involve a different set of starting materials, which are not as readily available. For the purpose of this guide, we will address the challenges of a related, illustrative Grignard reaction.
Question 1: My Grignard reaction to form the precursor alcohol is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer:
Failure of a Grignard reaction to initiate is a frequent issue, especially when scaling up. The primary culprits are moisture and the passivation of the magnesium surface.
-
Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including water.[1] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. On a larger scale, this means using freshly distilled solvents and ensuring the reaction vessel is purged with an inert gas like nitrogen or argon.
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Activation: To activate the magnesium, you can use a small amount of iodine (a few crystals) or 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates activation.
-
Mechanical Agitation: On a larger scale, ensure efficient stirring to mechanically break up the oxide layer and expose fresh magnesium surface.
-
-
Starting Material Purity: Ensure the 4-ethoxybenzaldehyde and ethyl bromide are of high purity, as impurities can quench the Grignard reagent.
Question 2: I am observing a significant amount of a non-polar byproduct in my crude product after the Grignard reaction. What is it and how can I minimize its formation?
Answer:
A common byproduct in Grignard reactions is the formation of a biphenyl-type compound through a coupling reaction.[2] In the case of using phenylmagnesium bromide, the formation of biphenyl is a known side reaction. With ethylmagnesium bromide, Wurtz-type coupling to form butane can occur, though this is less of a concern for product contamination. A more likely non-polar impurity when using an aryl Grignard reagent is the homo-coupling of the Grignard reagent itself.
-
Controlled Addition: Add the ethyl bromide to the magnesium suspension slowly and at a controlled rate to maintain a steady reaction temperature. This prevents a buildup of unreacted ethyl bromide that can participate in side reactions.
-
Temperature Control: Maintain the reaction temperature at a moderate level. While some heat is necessary for initiation, excessive temperatures can promote side reactions.
-
Reverse Addition: In some cases, adding the magnesium to a solution of the alkyl halide can help control the reaction, though this is less common in practice.
Question 3: My work-up procedure for a large-scale Grignard reaction is resulting in a thick emulsion that is difficult to separate. How can I improve this?
Answer:
The formation of magnesium salts during the acidic work-up of a Grignard reaction often leads to emulsions, especially with larger volumes.
-
Slow and Cold Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., 1 M HCl or H₂SO₄) with vigorous stirring.[2] Do not add the acid directly to the reaction flask, as this can lead to an uncontrolled exotherm.
-
Ammonium Chloride Quench: A saturated aqueous solution of ammonium chloride is a milder alternative to strong acids and can sometimes prevent the formation of stubborn emulsions.
-
Use of Celite: Adding a filter aid like Celite to the quenched mixture before filtration can help to break up the emulsion and facilitate the separation of the organic and aqueous layers.
-
Salting Out: Adding a saturated brine solution during the work-up can increase the ionic strength of the aqueous layer, which can help to break the emulsion and improve the separation of the organic phase.[3]
B. Ester Reduction Route
The reduction of ethyl 3-(4-ethoxyphenyl)propanoate with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) is an effective method to obtain the desired alcohol.[4]
Question 1: My LiAlH₄ reduction is not going to completion, even with a stoichiometric excess of the reducing agent. What could be the issue?
Answer:
Incomplete reduction with LiAlH₄ can be due to several factors, particularly related to the quality of the reagent and the reaction conditions.
-
LiAlH₄ Quality: LiAlH₄ is highly reactive and can degrade upon exposure to moisture. Use a fresh, unopened container of LiAlH₄ or a recently purchased batch. The powder should be a fine, white to grey powder.
-
Solvent Purity: The solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, must be scrupulously dry. Any moisture will consume the LiAlH₄.
-
Reaction Temperature: While the initial addition of the ester to the LiAlH₄ suspension is often done at a low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Insufficient Mixing: On a larger scale, ensure that the LiAlH₄, which is often not fully soluble, is well-suspended to ensure complete reaction.
Question 2: The work-up of my large-scale LiAlH₄ reduction is hazardous and results in a gelatinous precipitate that is difficult to filter. What is a safer and more efficient work-up procedure?
Answer:
The quenching of large-scale LiAlH₄ reactions requires careful and controlled procedures to manage the exothermic reaction and the formation of aluminum salts. The Fieser work-up is a widely used and effective method.[4]
-
Fieser Work-up Procedure: For a reaction with 'x' grams of LiAlH₄, the following should be added sequentially and slowly with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.[4]
-
-
Rochelle's Salt Work-up: An alternative is to quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of a thick precipitate, which can simplify the extraction process.
-
Temperature Control: Always perform the quench at a low temperature (e.g., 0 °C) in an ice bath to control the exotherm.
C. Catalytic Hydrogenation Route
Catalytic hydrogenation of an unsaturated precursor like ethyl 3-(4-ethoxyphenyl)cinnamate offers a greener and often more scalable alternative to hydride reductions.
Question 1: My catalytic hydrogenation is slow or incomplete. How can I improve the reaction rate and conversion?
Answer:
The efficiency of a catalytic hydrogenation is dependent on several factors, including the catalyst, solvent, pressure, and temperature.
-
Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Raney Nickel) is active. Catalysts can deactivate over time or due to poisoning by impurities. Use a fresh batch of catalyst or a properly stored one.
-
Hydrogen Pressure: Increasing the hydrogen pressure will generally increase the reaction rate. Ensure your equipment is rated for the desired pressure.
-
Temperature: Gently heating the reaction can also increase the rate, but be mindful of potential side reactions or product degradation at higher temperatures.
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol are often good choices for hydrogenation.
-
Agitation: Efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
Question 2: I am concerned about the safety of handling hydrogenation catalysts, especially on a larger scale. What are the key safety precautions?
Answer:
Hydrogenation catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric, meaning they can spontaneously ignite in air, especially when dry and saturated with hydrogen.
-
Handling under Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Wetting the Catalyst: Never add a dry pyrophoric catalyst to a flammable solvent. The catalyst should be wetted with a small amount of the reaction solvent before being added to the main reaction vessel.
-
Filtration: After the reaction, the catalyst must be filtered carefully. Do not allow the filter cake to dry in the air. The filter cake should be kept wet with solvent and can be safely disposed of by placing it in a container of water.
-
Hydrogen Safety: Ensure the hydrogenation reactor is properly vented and that there are no ignition sources in the vicinity.
III. Purification at Scale
Achieving high purity of 3-(4-ethoxyphenyl)propan-1-ol on a large scale requires careful consideration of the purification method.
Question: What is the most effective method for purifying multi-gram to kilogram quantities of 3-(4-ethoxyphenyl)propan-1-ol?
Answer:
For large-scale purification, a combination of column chromatography and crystallization is often the most effective approach.
-
Column Chromatography:
-
Column Packing: For multi-kilogram scale, flash chromatography with a wider diameter column is necessary. Ensure the column is packed uniformly to avoid channeling.
-
Solvent System: A solvent system of ethyl acetate in hexanes or heptanes is a good starting point for the purification of this relatively polar alcohol. A gradient elution may be necessary to separate closely eluting impurities.
-
Loading: Do not overload the column, as this will lead to poor separation. A good rule of thumb is to load no more than 1-5% of the silica gel weight with the crude product.
-
-
Crystallization:
-
Solvent Selection: The ideal crystallization solvent should dissolve the compound when hot but not when cold. For 3-(4-ethoxyphenyl)propan-1-ol, a mixed solvent system such as ethyl acetate/hexanes or toluene/heptane is likely to be effective.
-
Cooling Rate: A slow cooling rate will promote the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
-
Seeding: Seeding the supersaturated solution with a small crystal of the pure product can help to initiate crystallization and control the crystal size.
-
Filtration and Drying: On a larger scale, equipment such as a Nutsche filter dryer can be used for efficient filtration, washing, and drying of the crystalline product.[5]
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety hazards associated with the synthesis of 3-(4-ethoxyphenyl)propan-1-ol?
A1: The primary hazards depend on the chosen synthetic route.
-
Grignard Route: Involves highly flammable solvents like diethyl ether or THF and pyrophoric Grignard reagents. The reaction is also highly exothermic.[6]
-
LiAlH₄ Reduction: LiAlH₄ is a highly reactive and water-sensitive reagent that can ignite upon contact with water or protic solvents. The reaction is also highly exothermic.
-
Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.
Q2: What are the recommended storage conditions for 3-(4-ethoxyphenyl)propan-1-ol?
A2: 3-(4-Ethoxyphenyl)propan-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. Staining with a potassium permanganate solution can be used for visualization if the product is not UV-active. For larger scale reactions, in-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time data on reactant consumption and product formation.
Q4: What are the expected physical properties of 3-(4-ethoxyphenyl)propan-1-ol?
A4: While specific data for 3-(4-ethoxyphenyl)propan-1-ol may not be readily available in all databases, its methoxy analog, 3-(4-methoxyphenyl)propan-1-ol, is a liquid at room temperature. The ethoxy derivative is expected to be a colorless to pale yellow liquid with a mild odor.[7]
V. Visualizing the Workflow
Synthetic Pathway Overview
Caption: Overview of synthetic routes to 3-(4-ethoxyphenyl)propan-1-ol.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
VI. Conclusion
The successful scale-up of the synthesis of 3-(4-ethoxyphenyl)propan-1-ol is an achievable goal with careful planning, attention to detail, and a proactive approach to troubleshooting. By understanding the nuances of each synthetic route and anticipating the challenges that may arise at a larger scale, researchers and production chemists can develop a robust, safe, and efficient process. This guide serves as a foundational resource to aid in that endeavor, promoting a culture of scientific integrity and operational excellence.
VII. References
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Gao, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506–510.
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protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Retrieved February 4, 2026, from [Link]
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Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources. Retrieved February 4, 2026, from
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PubChem. (n.d.). 3-Ethoxy-1-propanol. Retrieved February 4, 2026, from [Link]
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Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Retrieved February 4, 2026, from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2018). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved February 4, 2026, from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved February 4, 2026, from [Link]
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ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved February 4, 2026, from [Link]
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ACS Publications. (2025). Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization. Retrieved February 4, 2026, from [Link]
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved February 4, 2026, from [Link]
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Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved February 4, 2026, from
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ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved February 4, 2026, from [Link]
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Reddit. (2022). Tips for handling LAH?. Retrieved February 4, 2026, from [Link]
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Organic Syntheses. (n.d.). L-VALINOL. Retrieved February 4, 2026, from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved February 4, 2026, from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2020). (PDF) Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Retrieved February 4, 2026, from [Link]
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Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Retrieved February 4, 2026, from
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Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved February 4, 2026, from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved February 4, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved February 4, 2026, from [Link]
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ACS Publications. (2011). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved February 4, 2026, from [Link]
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ATB. (n.d.). 3-Phenyl-1-propanol. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved February 4, 2026, from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved February 4, 2026, from [Link]
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MDPI. (2023). Small-Scale Solids Production Plant with Cooling Crystallization, Washing, and Drying in a Modular, Continuous Plant. Retrieved February 4, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
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University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved February 4, 2026, from [Link]
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Crystal Pharmatech. (n.d.). API Crystallization. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(4-Ethoxyphenyl)propan-1-ol
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel and existing molecules is paramount. For drug development professionals and researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide presents a comprehensive ¹H and ¹³C NMR spectral assignment for 3-(4-ethoxyphenyl)propan-1-ol, a valuable intermediate in organic synthesis. Beyond a mere cataloging of peaks, this document delves into the rationale behind the spectral assignments, grounded in fundamental NMR principles and supported by comparative data from analogous structures. Our objective is to provide a practical and educational resource that not only details the spectral features of this specific molecule but also enhances the reader's proficiency in NMR spectral interpretation.
The Principles of NMR Spectroscopy: A Brief Primer
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power to reveal molecular structure.
Key parameters in an NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).[2][3]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): In ¹H NMR, the signal for a proton is split into multiple peaks by the magnetic fields of neighboring, non-equivalent protons. The "n+1 rule" is a useful heuristic, where 'n' is the number of equivalent neighboring protons, resulting in a signal with 'n+1' peaks (e.g., a triplet for a proton with two neighbors).[4]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. It is a measure of the interaction strength between coupled protons.
¹H and ¹³C NMR Spectral Assignment for 3-(4-Ethoxyphenyl)propan-1-ol
The structure of 3-(4-ethoxyphenyl)propan-1-ol, with the proposed numbering for NMR assignment, is shown below.
Caption: Molecular structure of 3-(4-ethoxyphenyl)propan-1-ol with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(4-ethoxyphenyl)propan-1-ol is characterized by distinct signals for the aromatic protons, the propyl chain protons, and the ethoxy group protons. The chemical shifts are influenced by the proximity to the oxygen atoms and the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-11 (-OCH₂CH₃ ) | ~1.40 | Triplet (t) | 3H | ~7.0 |
| H-2 (-CH₂CH₂ CH₂OH) | ~1.85 | Quintet | 2H | ~7.5 |
| OH | Variable (e.g., ~2.0-4.0) | Singlet (s, broad) | 1H | - |
| H-3 (CH₂ CH₂CH₂OH) | ~2.65 | Triplet (t) | 2H | ~7.5 |
| H-1 (-CH₂CH₂CH₂ OH) | ~3.65 | Triplet (t) | 2H | ~6.5 |
| H-10 (-OCH₂ CH₃) | ~4.00 | Quartet (q) | 2H | ~7.0 |
| H-6, H-8 (Aromatic) | ~6.85 | Doublet (d) | 2H | ~8.5 |
| H-5, H-9 (Aromatic) | ~7.10 | Doublet (d) | 2H | ~8.5 |
Rationale for Assignment:
-
Ethoxy Group: The methyl protons (H-11) are expected to appear as a triplet around 1.40 ppm due to coupling with the adjacent methylene protons (H-10). The methylene protons (H-10), being attached to an oxygen atom, are deshielded and appear as a quartet around 4.00 ppm, split by the three methyl protons.
-
Propyl Chain: The methylene protons at C-1 (H-1), being attached to the hydroxyl group, are the most deshielded of the propyl chain and are expected around 3.65 ppm as a triplet, coupled to the H-2 protons. The protons at C-3 (H-3), adjacent to the aromatic ring, will also be deshielded and appear as a triplet around 2.65 ppm, coupled to the H-2 protons. The central methylene protons at C-2 (H-2) will be split by both neighboring methylene groups (H-1 and H-3), resulting in a more complex multiplet, predicted here as a quintet (or more accurately, a triplet of triplets), around 1.85 ppm.
-
Aromatic Protons: The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two doublets.[5][6] The protons ortho to the electron-donating ethoxy group (H-6, H-8) are expected to be more shielded and appear upfield (~6.85 ppm) compared to the protons meta to the ethoxy group (H-5, H-9) at ~7.10 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton (OH) is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by its disappearance upon D₂O exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 9 distinct signals, as the symmetry of the para-substituted benzene ring makes C-5 and C-9, as well as C-6 and C-8, chemically equivalent.[7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-11 (-OCH₂C H₃) | ~15.0 |
| C-3 (C H₂CH₂CH₂OH) | ~31.5 |
| C-2 (-CH₂C H₂CH₂OH) | ~34.0 |
| C-1 (-CH₂CH₂C H₂OH) | ~62.0 |
| C-10 (-OC H₂CH₃) | ~63.5 |
| C-6, C-8 (Aromatic) | ~114.5 |
| C-5, C-9 (Aromatic) | ~129.5 |
| C-4 (Aromatic, C-ipso) | ~131.0 |
| C-7 (Aromatic, C-ipso) | ~157.5 |
Rationale for Assignment:
-
Aliphatic Carbons: The methyl carbon of the ethoxy group (C-11) will be the most upfield signal. The propyl chain carbons (C-1, C-2, C-3) will appear in the aliphatic region, with C-1 being the most downfield due to the direct attachment to the electronegative oxygen atom.[8] The methylene carbon of the ethoxy group (C-10) will also be significantly downfield for the same reason.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of 110-160 ppm.[5][9] The carbon atom attached to the ethoxy group (C-7) will be the most downfield due to the strong deshielding effect of the oxygen. The other ipso-carbon (C-4), attached to the propyl chain, will be less deshielded. The protonated aromatic carbons (C-6, C-8) ortho to the ethoxy group will be more shielded (upfield) compared to the meta carbons (C-5, C-9).
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR provide a wealth of information, 2D NMR techniques can offer definitive confirmation of the assignments.
-
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons.[10][11] For 3-(4-ethoxyphenyl)propan-1-ol, we would expect to see cross-peaks between H-1 and H-2, H-2 and H-3, H-10 and H-11, and between the adjacent aromatic protons (H-5/H-9 with H-6/H-8).
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[12][13] A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, which would confirm the assignments of the aliphatic carbons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of 3-(4-ethoxyphenyl)propan-1-ol.
Sample Preparation:
-
Dissolve approximately 5-10 mg of 3-(4-ethoxyphenyl)propan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
¹³C NMR Acquisition:
-
Use the same sample and maintain the lock and shim settings.
-
Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Conclusion
The detailed ¹H and ¹³C NMR spectral assignment of 3-(4-ethoxyphenyl)propan-1-ol presented in this guide provides a robust framework for the structural verification of this compound. By understanding the fundamental principles of NMR and leveraging predictive tools and data from analogous structures, researchers can confidently interpret complex spectra. The application of advanced 2D NMR techniques can further solidify these assignments, ensuring the integrity of the structural data that underpins successful research and development in the chemical and pharmaceutical sciences.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Regensburg. Chemical Shifts. Retrieved from [Link]
-
JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601.
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
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NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]
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Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Retrieved from [Link]
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Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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NMRDB.org. Simulate and predict NMR spectra. Retrieved from [Link]
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Columbia University. COSY - NMR Core Facility. Retrieved from [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106.
-
nmrshiftdb2. Using nmrshiftdb2. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Leah4sci. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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A comparative study of different synthetic methodologies for 3-(4-Ethoxyphenyl)propan-1-ol
CAS Number: 683221-11-6 Molecular Formula: C₁₁H₁₆O₂ Molecular Weight: 195.26 g/mol [1]
Executive Summary
This guide evaluates three distinct synthetic pathways for the preparation of 3-(4-ethoxyphenyl)propan-1-ol , a structural analogue of dihydroconiferyl alcohol used as an intermediate in pharmaceutical and liquid crystal synthesis.
The selection of a synthetic route depends heavily on scale, reagent availability, and safety constraints:
-
The Classical Hydrocinnamic Route: Best for large-scale, cost-sensitive production where step count is less critical than reagent cost.
-
The Tandem Heck-Isomerization Route: The most atom-economical approach, ideal for research settings requiring rapid access to the scaffold from aryl halides.
-
The Hydroboration-Oxidation Route: A high-fidelity method offering superior regiocontrol, recommended when the allyl precursor (1-allyl-4-ethoxybenzene) is readily available.
Method A: The Classical Hydrocinnamic Route
Mechanism: Knoevenagel Condensation
This methodology relies on the modification of 4-ethoxybenzaldehyde, a cheap and abundant commodity chemical. It follows a "build-and-reduce" logic, extending the carbon chain before saturating it.
Step-by-Step Protocol
Step 1: Synthesis of 4-Ethoxycinnamic Acid
-
Reagents: 4-Ethoxybenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).
-
Procedure:
-
Dissolve 4-ethoxybenzaldehyde (15.0 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (30 mL).
-
Add piperidine (0.5 mL) and heat to reflux (100°C) for 3 hours until CO₂ evolution ceases.
-
Workup: Cool the mixture and pour into ice-cold HCl (2M, 200 mL) to precipitate the acid. Filter the white solid, wash with cold water, and recrystallize from ethanol.
-
Yield: ~85-90%.
-
Step 2: Hydrogenation to 3-(4-Ethoxyphenyl)propanoic Acid
-
Reagents: 4-Ethoxycinnamic acid, H₂ (balloon or 1 atm), 10% Pd/C (5 wt%).
-
Procedure:
-
Dissolve the cinnamic acid derivative in Ethanol (100 mL).
-
Add 10% Pd/C catalyst (0.5 g).
-
Stir vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor by TLC (disappearance of UV activity associated with the conjugated alkene).
-
Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain the saturated acid as a white solid.
-
Yield: >95% (Quantitative).
-
Step 3: Reduction to 3-(4-Ethoxyphenyl)propan-1-ol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq), Anhydrous THF.
-
Procedure:
-
Safety Note: LiAlH₄ is pyrophoric. Perform under Nitrogen/Argon.
-
Suspend LiAlH₄ (2.8 g, 75 mmol) in anhydrous THF (50 mL) at 0°C.
-
Add a solution of 3-(4-ethoxyphenyl)propanoic acid (9.7 g, 50 mmol) in THF dropwise, maintaining the temperature below 10°C.
-
Allow to warm to room temperature and reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add 2.8 mL water, then 2.8 mL 15% NaOH, then 8.4 mL water.
-
Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Distillation or flash chromatography (Hexane/EtOAc).
-
Causality & Insight: Direct reduction of the conjugated cinnamic acid to the saturated alcohol with LiAlH₄ is possible but often leads to mixtures of unsaturated alcohols (cinnamyl type) and saturated alcohols. Stepwise hydrogenation (Step 2) ensures complete saturation of the alkene before the carbonyl reduction, guaranteeing high purity of the final saturated alcohol.
Method B: The Tandem Heck-Isomerization Route
Mechanism: Pd-Catalyzed Cross-Coupling
This modern approach utilizes the "Reductive Heck" pathway. When an aryl halide reacts with allyl alcohol, the initial insertion product undergoes
Step-by-Step Protocol
Step 1: Synthesis of 3-(4-Ethoxyphenyl)propanal
-
Reagents: 4-Ethoxyiodobenzene (1.0 eq), Allyl Alcohol (1.5 eq), Pd(OAc)₂ (2 mol%), NaHCO₃ (2.5 eq), Tetrabutylammonium bromide (TBAB, 1.0 eq), DMF.
-
Procedure:
-
Charge a flask with 4-ethoxyiodobenzene (2.48 g, 10 mmol), NaHCO₃ (2.1 g), TBAB (3.2 g), and Pd(OAc)₂ (45 mg).
-
Add DMF (20 mL) and Allyl Alcohol (1.0 mL).
-
Heat to 80°C for 6 hours under Nitrogen.
-
Mechanism Check: The palladium migrates along the chain, converting the initial allylic alcohol into the saturated aldehyde (3-(4-ethoxyphenyl)propanal).
-
Workup: Dilute with water, extract with diethyl ether. Wash organic layer with brine.
-
Step 2: In-Situ Reduction
-
Reagents: Sodium Borohydride (NaBH₄).[3]
-
Procedure:
-
The crude aldehyde solution from Step 1 (in ether or ethanol) is cooled to 0°C.
-
Add NaBH₄ (0.5 eq, 190 mg) directly to the crude mixture.
-
Stir for 30 minutes.
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc, dry, and concentrate. Purify via column chromatography.
-
Causality & Insight: Using 4-ethoxyiodobenzene is crucial here; aryl bromides react significantly slower and may require phosphine ligands (like PPh₃) and higher temperatures. The "Jeffery conditions" (using TBAB phase transfer agent) allow this reaction to proceed without expensive ligands, stabilizing the Pd nanoparticles formed in situ.
Method C: Hydroboration-Oxidation of 1-Allyl-4-Ethoxybenzene
Mechanism: Anti-Markovnikov Hydration Best For: High Regioselectivity, Mild Conditions
If the allylbenzene precursor is available (e.g., via Grignard reaction of 4-ethoxyphenylmagnesium bromide with allyl bromide), this is the cleanest route to the primary alcohol.
Step-by-Step Protocol
-
Reagents: 1-Allyl-4-ethoxybenzene (1.0 eq), Borane-THF complex (1.0 M, 0.5 eq), H₂O₂, NaOH.
-
Procedure:
-
Dissolve 1-allyl-4-ethoxybenzene (1.62 g, 10 mmol) in anhydrous THF (10 mL) under Argon.
-
Cool to 0°C. Add BH₃·THF (1.0 M, 5.0 mL) dropwise.
-
Stir at room temperature for 1 hour. (Formation of trialkylborane).
-
Oxidation: Cool to 0°C. Add 3M NaOH (2 mL) followed carefully by 30% H₂O₂ (2 mL).
-
Stir for 1 hour at room temperature.
-
Workup: Extract with ether, wash with sodium thiosulfate (to destroy peroxides) and brine.
-
Yield: ~85-92%.
-
Comparative Analysis Summary
| Feature | Method A: Hydrocinnamic | Method B: Tandem Heck | Method C: Hydroboration |
| Starting Material | 4-Ethoxybenzaldehyde | 4-Ethoxyiodobenzene | 1-Allyl-4-ethoxybenzene |
| Step Count | 3 (Linear) | 2 (One-pot possible) | 1 (2 steps in 1 pot) |
| Overall Yield | ~70-75% | ~60-70% | ~85% |
| Atom Economy | Moderate (Loss of CO₂/H₂O) | High (Catalytic) | High |
| Safety Profile | Caution: LiAlH₄ usage | Good: Mild reductant | Caution: Peroxides/Borane |
| Cost | Low (Commodity reagents) | Moderate (Pd catalyst/Iodide) | Moderate (Precursor cost) |
Visualizing the Workflows
Figure 1: Comparison of the Classical Stepwise Route (Left) and the Catalytic Tandem Heck Route (Right).
References
-
Sigma-Aldrich. Product Specification: 3-amino-3-(4-ethoxyphenyl)propan-1-ol (Related CAS verification).Link
- M. B. Smith.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Standard reference for Knoevenagel and LiAlH4 reductions).
- R. C. Larock.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
- Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 1985, 26(22), 2667-2670. (Foundational paper for the TBAB-modified Heck conditions used in Method B).
-
ChemGuide. Reduction of Carboxylic Acids with LiAlH4.Link
-
ThalesNano. Selective Hydrogenation of Cinnamaldehyde Derivatives.Link
Sources
Infrared (IR) spectroscopy analysis and functional group validation of 3-(4-Ethoxyphenyl)propan-1-ol
Executive Summary: The Structural "Fingerprint" Challenge
In the synthesis of phenylpropanol derivatives—widely used as linkers in drug discovery and mesogenic units in liquid crystals—validating the terminal alkoxy chain is critical. The structural difference between 3-(4-Ethoxyphenyl)propan-1-ol (Target) and its homolog 3-(4-Methoxyphenyl)propan-1-ol (Comparator) is a single methylene (-CH₂-) unit.
While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for functional group validation and process monitoring. This guide provides a comparative analysis to distinguish the ethoxy-substituted target from its methoxy analog and precursor aldehydes, focusing on the subtle vibrational shifts in the fingerprint region.
Experimental Protocol: FTIR-ATR Analysis
Given that 3-(4-Ethoxyphenyl)propan-1-ol is typically a viscous liquid or low-melting solid (mp ~24–26°C), Attenuated Total Reflectance (ATR) is the preferred sampling technique over transmission (KBr/Nujol) to avoid pathlength inconsistencies and moisture interference.
Methodology
-
Instrumentation: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.
-
Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprint differentiation).
-
Scans: 32 scans (routine) or 64 scans (high S/N ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation (Neat):
-
Ensure the ATR crystal is chemically clean (isopropanol wipe).
-
Apply ~10 µL of the neat liquid (or melt the solid gently) onto the crystal.
-
Apply pressure using the anvil to ensure intimate contact (critical for O-H band consistency).
-
-
Background Correction: Collect an air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Comparative Spectral Analysis
The validation relies on three distinct spectral regions.[1] We compare the Target (Ethoxy) against the Comparator (Methoxy) and the Precursor (Aldehyde) .
Region A: The High-Frequency Domain (4000–2800 cm⁻¹)
Primary Validation: Alcohol Functionality
Both the ethoxy and methoxy analogs possess a primary alcohol. The absence of this band indicates a failure in the reduction step (if synthesizing from an ester/aldehyde).
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Diagnostic Note |
| O-H (Alcohol) | Stretching (H-bonded) | 3300 – 3400 (Broad) | Strong, broad band.[2] Indicates successful formation of the propanol tail. |
| C-H (Aromatic) | Stretching ( | 3000 – 3100 | Weak shoulder. Confirms the phenyl ring integrity. |
| C-H (Aliphatic) | Stretching ( | 2850 – 2960 | Critical Differentiator: The Ethoxy target has a higher ratio of aliphatic C-H intensity due to the extra ethyl group compared to the Methoxy analog. |
Region B: The Fingerprint & Ether Region (1300–1000 cm⁻¹)
Secondary Validation: The Alkoxy Tail
This is the decision-making region. The aryl-alkyl ether linkage (Ar-O-R) shows distinct stretching vibrations.
| Feature | Target: Ethoxy (-OCH₂CH₃) | Comparator: Methoxy (-OCH₃) | Mechanism |
| Ar-O-C Asym. Stretch | ~1245 cm⁻¹ | ~1250 cm⁻¹ | The heavy ethyl group slightly redshifts this band compared to methyl. |
| Ethyl vs. Methyl Bend | 1380–1390 cm⁻¹ (Distinct) | Weak/Absent | The symmetric deformation of the terminal -CH₃ in the ethyl group is a key marker. |
| C-O (Alcohol) | 1045–1060 cm⁻¹ | 1045–1060 cm⁻¹ | Primary alcohol C-O stretch. Present in both; confirms the propanol chain. |
Region C: Aromatic Substitution (900–600 cm⁻¹)
Tertiary Validation: Para-Substitution Pattern
Both compounds are 1,4-disubstituted (para). This region confirms the substitution pattern has not been altered (e.g., no isomerization).
-
Diagnostic Peak: A strong, sharp band at 810–840 cm⁻¹ .
-
Interpretation: This represents the C-H out-of-plane (OOP) bending for two adjacent hydrogens on the aromatic ring. If the band appears at 750 cm⁻¹ (ortho) or 690/780 cm⁻¹ (meta/mono), the structure is incorrect.
Validation Workflow & Decision Tree
The following diagram outlines the logical steps for validating the synthesized product using IR data.
Figure 1: Step-by-step spectral validation logic. Note that the presence of a Carbonyl (C=O) peak at 1700 cm⁻¹ is an immediate disqualifier, indicating unreacted precursor.
Structural Visualization
To understand the vibrational origins, we visualize the molecule's key functional zones.
Figure 2: Functional group segmentation of 3-(4-Ethoxyphenyl)propan-1-ol corresponding to diagnostic IR bands.
Summary of Diagnostic Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Validation Check |
| 3300 – 3400 | O-H Stretch (H-bonded) | Strong, Broad | Confirm: Presence of Alcohol.[2] |
| 2980 – 2870 | C-H Stretch (Aliphatic) | Medium | Confirm: Propyl/Ethyl chains. |
| ~1700 | C=O Stretch | Absent | Confirm: Absence of Aldehyde/Ester precursor. |
| 1510, 1610 | C=C Ring Stretch | Medium | Confirm: Aromatic system. |
| 1380 | CH₃ Deformation (Ethyl) | Medium | Differentiate: Ethoxy vs. Methoxy. |
| 1245 | Ar-O-C Asym. Stretch | Very Strong | Confirm: Aryl Ether linkage. |
| 1050 | C-O Stretch (Primary Alcohol) | Strong | Confirm: Terminal propanol. |
| 810 – 840 | C-H OOP Bending | Strong | Confirm: Para-substitution (1,4). |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for IR band assignment).
-
NIST Chemistry WebBook. 1-Propanol, 3-ethoxy- (Isomer Data Comparison). National Institute of Standards and Technology.[5][6][7][8] Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
PubChem Database. Compound Summary: 3-(4-Ethoxyphenyl)propan-1-ol (CID 22486917). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. 1-Propanol, 3-ethoxy- [webbook.nist.gov]
- 8. 1-Propanol, 3-ethoxy- [webbook.nist.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
